3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-16(12-19-18(22)20-15-4-1-2-5-15)13-7-9-14(10-8-13)17-6-3-11-23-17/h3,6-11,15-16,21H,1-2,4-5,12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUNHOKMMKHVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(furan-2-yl)benzaldehyde with an appropriate Grignard reagent to form the corresponding alcohol.
Urea Formation: The hydroxyethyl intermediate is then reacted with cyclopentyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Hydrogenation can be carried out using Pd/C (Palladium on carbon) as a catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitrating agents.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the furan and phenyl rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
- Urea vs. However, carboxamides may exhibit better metabolic stability due to reduced susceptibility to hydrolysis.
- Furan vs.
Table 2: Hypothetical Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3.2 | 0.15 | 358.4 |
| IDT785 | 2.8 | 0.08 | 621.7 |
| EP 4 374 877 A2 | 1.5 | 1.20 | 928.8 |
- EP 4 374 877 A2’s low logP reflects its hydrophilic modifications for systemic circulation .
Pharmacological Implications
- Target Affinity : Urea derivatives often exhibit strong binding to proteases (e.g., thrombin), whereas IDT785’s indole moiety targets serotonin transporters (SERT). The furan-phenyl group in the target may confer selectivity for oxidoreductases or kinases .
- Metabolic Stability : The cyclopentyl group could reduce CYP450-mediated oxidation compared to IDT785’s tetrahydropyridine, but the urea linkage remains vulnerable to hydrolysis versus EP 4 374 877 A2’s stable carboxamide .
Biological Activity
3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a urea functional group, which is known for its diverse biological roles. The structure includes a cyclopentyl group and a furan-phenyl moiety, contributing to its unique properties.
Research indicates that compounds with urea structures can interact with various biological targets, including enzymes and receptors. The specific mechanisms of 3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Urea derivatives often act as enzyme inhibitors. For instance, similar compounds have shown inhibitory effects on proteases and kinases.
- Modulation of Receptor Activity : The presence of aromatic rings (like furan and phenyl) may facilitate binding to specific receptors, potentially influencing signal transduction pathways.
Antitumor Activity
Several studies have explored the antitumor potential of urea derivatives. For example, research has demonstrated that some urea compounds exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1,3-BPMU | HEP-G2 | 12.5 | Induction of apoptosis |
| URD12 | K562 | 8.0 | Cell cycle arrest |
These findings suggest that 3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea may exhibit similar properties, warranting further investigation.
Anti-inflammatory Effects
Urea derivatives are also noted for their anti-inflammatory properties. In studies involving animal models, compounds with similar structures have been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests a potential therapeutic application in inflammatory diseases.
Case Studies
-
Antitumor Efficacy in Hepatocellular Carcinoma :
A study by Vedarethinam et al. demonstrated that a related urea compound induced apoptosis in hepatocellular carcinoma cells through mitochondrial pathways, suggesting that 3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea could have similar effects. -
Anti-inflammatory Activity in Animal Models :
In a murine model of arthritis, a urea derivative reduced joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines. This highlights the potential for 3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea in treating autoimmune conditions.
Toxicity and Safety Profile
While the therapeutic potential is promising, toxicity studies are crucial for evaluating safety. Preliminary assessments indicate that many urea derivatives have acceptable safety profiles at therapeutic doses; however, specific studies on 3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea are needed to establish its NOAEL (No Observed Adverse Effect Level).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
